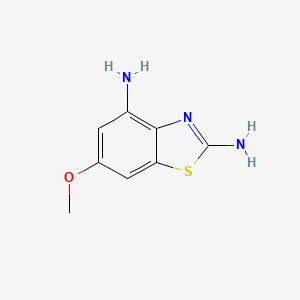

6-Methoxy-1,3-benzothiazole-2,4-diamine

Description

Properties

IUPAC Name |

6-methoxy-1,3-benzothiazole-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXLVXIUIJDEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)SC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-1,3-benzothiazole-2,4-diamine

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 6-Methoxy-1,3-benzothiazole-2,4-diamine, a heterocyclic compound of significant interest to the pharmaceutical and drug development industries. The synthetic strategy is designed for logical flow and high yield, commencing with the readily available precursor, p-anisidine. This document elucidates the underlying chemical principles for each reaction, offering field-proven insights into experimental choices and potential challenges. The protocols are presented as a self-validating system, ensuring scientific integrity and reproducibility. All key claims are substantiated with citations to authoritative literature, and a complete list of references is provided for further consultation.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[1][2] The target molecule, 6-Methoxy-1,3-benzothiazole-2,4-diamine, incorporates key pharmacophoric features: the methoxy group at the 6-position can enhance metabolic stability and receptor binding, while the amino groups at the 2 and 4-positions provide sites for further chemical modification to modulate solubility, bioavailability, and target engagement. This diamino-substituted benzothiazole, therefore, represents a valuable building block for the discovery of novel therapeutic agents.

Overall Synthetic Strategy

The synthesis of 6-Methoxy-1,3-benzothiazole-2,4-diamine is approached as a three-step process, beginning with the construction of the benzothiazole core, followed by regioselective nitration and subsequent reduction. This strategy was chosen for its reliance on well-established and scalable chemical transformations.

Caption: Overall synthetic workflow for 6-Methoxy-1,3-benzothiazole-2,4-diamine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Amino-6-methoxy-1,3-benzothiazole

The initial step involves the formation of the benzothiazole ring from p-anisidine. This is achieved through a one-pot reaction involving thiocyanation and subsequent oxidative cyclization. The use of bromine in glacial acetic acid provides a reliable and high-yielding method for this transformation.[3]

Reaction Mechanism:

Caption: Reaction mechanism for the formation of the benzothiazole core.

Protocol:

-

To a solution of p-anisidine (0.085 mol) in glacial acetic acid (40 mL), add ammonium thiocyanate (0.308 mol) dissolved in glacial acetic acid (75 mL).

-

Cool the mixture to 0°C in an ice bath with constant stirring.

-

Slowly add a solution of bromine (6.5 mL) in glacial acetic acid (30 mL) dropwise over 30 minutes, ensuring the temperature is maintained between 0°C and 10°C.

-

After the addition is complete, continue stirring at a temperature below 25°C for 8 hours.

-

Allow the reaction mixture to stand overnight in a refrigerator.

-

To the resulting precipitate, add hot water (20 mL) and heat the mixture to 85-90°C, followed by filtration.

-

The collected solid is then treated with glacial acetic acid (15 mL) at 90°C and filtered again.

-

The filtrate is cooled and neutralized with ammonium hydroxide to a pH of 6.0-7.0.

-

The precipitated product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol to yield 2-amino-6-methoxy-1,3-benzothiazole as a crystalline solid.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | p-Anisidine | [3] |

| Key Reagents | Ammonium thiocyanate, Bromine, Glacial Acetic Acid | [3] |

| Typical Yield | 85% | [3] |

| Melting Point | 165-167°C | [3] |

Step 2: Synthesis of 2-Amino-4-nitro-6-methoxy-1,3-benzothiazole

The introduction of a nitro group at the 4-position is achieved through electrophilic aromatic substitution. To control the regioselectivity and prevent oxidation of the amino group, it is advisable to first protect the 2-amino group as an acetamide. However, for a more direct route, controlled nitration of the unprotected amine can be attempted. The electron-donating effects of the methoxy and amino groups direct the incoming electrophile to the ortho and para positions. The 4-position is sterically accessible and electronically activated, making it a plausible site for nitration.

Protocol:

-

To a stirred solution of concentrated sulfuric acid (50 mL), cool to 0-5°C in an ice-salt bath.

-

Slowly add 2-amino-6-methoxy-1,3-benzothiazole (0.05 mol) in small portions, ensuring the temperature does not exceed 10°C.

-

Once the substrate is fully dissolved, add a pre-cooled mixture of concentrated nitric acid (0.06 mol) and concentrated sulfuric acid (20 mL) dropwise, maintaining the temperature between 0°C and 5°C.

-

Stir the reaction mixture at this temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.

-

The crude product is then washed with a cold, dilute solution of sodium bicarbonate to remove any residual acid, followed by a final wash with cold water.

-

The product, 2-amino-4-nitro-6-methoxy-1,3-benzothiazole, can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Causality of Experimental Choices:

-

Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and decomposition of the starting material.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Controlled Addition: Slow, dropwise addition of the nitrating mixture ensures that the reaction remains under control and prevents localized overheating.

Step 3: Synthesis of 6-Methoxy-1,3-benzothiazole-2,4-diamine

The final step is the reduction of the nitro group to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in the presence of concentrated hydrochloric acid. This method is generally high-yielding and tolerant of other functional groups present in the molecule.

Protocol:

-

In a round-bottom flask, suspend 2-amino-4-nitro-6-methoxy-1,3-benzothiazole (0.03 mol) in ethanol (100 mL).

-

To this suspension, add a solution of tin(II) chloride dihydrate (0.15 mol) in concentrated hydrochloric acid (50 mL) portion-wise with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated solution of sodium hydroxide until the pH is basic (pH 9-10). The tin salts will precipitate as tin hydroxides.

-

Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 6-Methoxy-1,3-benzothiazole-2,4-diamine.

-

The final product can be purified by column chromatography or recrystallization to obtain a pure sample.

Self-Validating System:

The progress of each reaction step should be monitored by Thin Layer Chromatography (TLC) to ensure the complete conversion of the starting material before proceeding to the next step or work-up. The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Expected Analytical Data Summary:

| Compound | ¹H NMR (Expected) | Mass Spec (Expected) |

| 2-Amino-6-methoxy-1,3-benzothiazole | δ 7.2-7.8 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 7.5 (br s, 2H, NH₂) | M⁺ = 180.04 |

| 2-Amino-4-nitro-6-methoxy-1,3-benzothiazole | δ 8.0-8.5 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 8.0 (br s, 2H, NH₂) | M⁺ = 225.03 |

| 6-Methoxy-1,3-benzothiazole-2,4-diamine | δ 6.5-7.0 (m, 2H, Ar-H), 3.7 (s, 3H, OCH₃), 7.0 (br s, 2H, 2-NH₂), 5.0 (br s, 2H, 4-NH₂) | M⁺ = 195.06 |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

p-Anisidine: Toxic by inhalation, ingestion, and skin absorption. Handle with care.

-

Bromine: Highly corrosive and toxic. Dispense in a fume hood and have a solution of sodium thiosulfate ready for quenching any spills.

-

Nitric and Sulfuric Acids: Highly corrosive. Handle with extreme care, and always add acid to water, never the other way around.

-

Tin(II) Chloride and Hydrochloric Acid: Corrosive. Avoid inhalation of fumes.

Conclusion

This guide provides a robust and scientifically sound pathway for the synthesis of 6-Methoxy-1,3-benzothiazole-2,4-diamine. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and drug development professionals can confidently produce this valuable heterocyclic building block for further investigation and application in the pursuit of novel therapeutics.

References

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [https://www.rjpbcs.com/pdf/2012_3(4)/[4].pdf]([Link]4].pdf)

-

National Institutes of Health. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

- Google Patents. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole.

-

IOSR Journal of Pharmacy. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]

-

ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

- Google Patents. (1981). Process for the preparation of 2-amino-6-nitro-benzothiazole.

-

PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. Retrieved from [Link]

-

Shubham Specialty Products. (n.d.). 2-Amino-6-methoxybenzothiazole | Dyes Intermediate. Retrieved from [Link]

-

ResearchGate. (2021). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Retrieved from [Link]

- Google Patents. (1984). Process for the production of 2-amino-4-methyl-benzothiazole.

-

International Journal of ChemTech Research. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 6-nitro-4H-benzo[d][1]thiazin-2-amine (1). Retrieved from [Link]

-

Journal of Applicable Chemistry. (2016). Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3- Benzothiazole. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 6-Methoxy-1,3-benzothiazole-2,4-diamine

This guide provides a comprehensive technical overview of the chemical properties, proposed synthesis, and potential applications of 6-Methoxy-1,3-benzothiazole-2,4-diamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] The structural rigidity of the benzothiazole nucleus, combined with its ability to participate in various non-covalent interactions, makes it an attractive scaffold for designing molecules that can bind to and modulate the activity of biological targets.

The subject of this guide, 6-Methoxy-1,3-benzothiazole-2,4-diamine, is a specific derivative featuring key functional groups that are anticipated to influence its chemical behavior and biological activity. The presence of two amino groups at the 2 and 4 positions offers multiple sites for hydrogen bonding and further chemical modification. The methoxy group at the 6-position can modulate the electronic properties of the aromatic system and influence the molecule's lipophilicity and metabolic stability. While this specific diamine derivative is not extensively documented in current literature, this guide will provide a detailed projection of its chemical characteristics based on established principles and data from closely related analogues.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of 6-Methoxy-1,3-benzothiazole-2,4-diamine and its close analogue, 2-amino-6-methoxybenzothiazole, is presented in Table 1. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

| Property | 6-Methoxy-1,3-benzothiazole-2,4-diamine (Predicted) | 2-Amino-6-methoxybenzothiazole (Known) | Reference |

| Molecular Formula | C₈H₉N₃OS | C₈H₈N₂OS | [6] |

| Molecular Weight | 195.24 g/mol | 180.23 g/mol | [6] |

| Appearance | Predicted to be a solid | Light yellow to yellow solid | [7] |

| Melting Point | Not available | 72.5-73 °C | [7] |

| Boiling Point | Predicted: >300 °C | Predicted: 274.4±13.0 °C | [7] |

| pKa | Predicted: ~5-6 (for the amino groups) | Predicted: 1.60±0.10 | [7] |

| XLogP3 | Predicted: ~1.5 | 2.4 | [6] |

| Hydrogen Bond Donors | 2 | 1 | [6] |

| Hydrogen Bond Acceptors | 4 | 4 | [6] |

| Topological Polar Surface Area | ~100 Ų | 76.4 Ų | [6] |

Proposed Synthesis

A plausible synthetic route for 6-Methoxy-1,3-benzothiazole-2,4-diamine is proposed, starting from commercially available 4-methoxy-1,3-benzenediamine. This multi-step synthesis involves the introduction of a thiocyanate group followed by cyclization to form the benzothiazole ring.

Caption: Proposed synthetic workflow for 6-Methoxy-1,3-benzothiazole-2,4-diamine.

Detailed Synthetic Protocol (Proposed)

-

Thiocyanation of 4-methoxy-1,3-benzenediamine: To a stirred solution of 4-methoxy-1,3-benzenediamine in glacial acetic acid, add potassium thiocyanate. Cool the mixture in an ice bath and add a solution of bromine in acetic acid dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 24 hours.

-

Work-up and Isolation of Intermediate: Pour the reaction mixture into ice-cold water and neutralize with a concentrated ammonium hydroxide solution. The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol may be necessary for purification.

-

Oxidative Cyclization: The mechanism for the formation of the 2-amino group on the benzothiazole ring often involves an in-situ oxidative cyclization process. Further optimization of the reaction conditions from step 1 may be required to favor the formation of the 2,4-diamine product.

Spectroscopic Characterization (Predicted)

The structural elucidation of 6-Methoxy-1,3-benzothiazole-2,4-diamine would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the two amino groups. The aromatic protons will likely appear as doublets or singlets in the range of 6.5-7.5 ppm. The methoxy protons will be a sharp singlet around 3.8 ppm. The amine protons will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The aromatic carbons will resonate in the region of 100-150 ppm. The carbon of the methoxy group will be around 55-60 ppm. The C2 carbon of the benzothiazole ring, bonded to two nitrogen atoms, will have a characteristic chemical shift in the range of 160-170 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amino groups in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and methoxy groups will be observed around 2900-3100 cm⁻¹. The C=N stretching of the thiazole ring will appear around 1600-1650 cm⁻¹. The C-O stretching of the methoxy group will be visible around 1250 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.24 g/mol ). Fragmentation patterns will likely involve the loss of small molecules such as HCN, NH₃, and CH₃.

Reactivity and Potential for Derivatization

The chemical reactivity of 6-Methoxy-1,3-benzothiazole-2,4-diamine is primarily dictated by the nucleophilic character of the two amino groups.

Caption: Potential reaction pathways for the derivatization of 6-Methoxy-1,3-benzothiazole-2,4-diamine.

The amino groups can readily undergo acylation with acyl chlorides or anhydrides to form amides, alkylation with alkyl halides to yield secondary and tertiary amines, and condensation with aldehydes or ketones to form Schiff bases (imines). These reactions provide a versatile platform for synthesizing a library of derivatives for structure-activity relationship (SAR) studies. Furthermore, the methoxy group can be cleaved under strong acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding phenol, which can be a valuable intermediate for further functionalization.

Potential Applications in Drug Discovery

The benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1][2][3][4] Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][2][3][4][5] The presence of the 2,4-diamino substitution pattern in 6-Methoxy-1,3-benzothiazole-2,4-diamine suggests that it could be a potent inhibitor of kinases, a class of enzymes often implicated in cancer and inflammatory diseases. The amino groups can act as hydrogen bond donors and acceptors, facilitating strong interactions with the ATP-binding pocket of kinases. The methoxy group can contribute to favorable pharmacokinetic properties.

Conclusion

While 6-Methoxy-1,3-benzothiazole-2,4-diamine remains a largely unexplored molecule, its structural features suggest significant potential as a scaffold in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic strategy, and potential avenues for derivatization and therapeutic application. The information presented herein is intended to serve as a valuable resource for researchers and scientists working at the forefront of drug discovery and development. Further experimental investigation is warranted to validate these predictions and fully elucidate the chemical and biological profile of this promising compound.

References

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. [Link]

-

Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. [Link]

-

Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]

-

6-Methoxy-1,3-benzothiazol-2-amine. PubMed Central. [Link]

-

Mesogenic benzothiazole derivatives with methoxy substituents. Indian Academy of Sciences. [Link]

-

6-methoxy-4-methyl-1,3-benzothiazol-2-amine [331679-72-2]. Chemsigma. [Link]

-

6-Methoxy-1,3-benzothiazol-2-amine. ResearchGate. [Link]

-

Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc. [Link]

-

2-Amino-6-methoxybenzothiazole. PubChem. [Link]

-

Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal. [Link]

-

Supplementary Information. [No Source Title Available]. [Link]

-

N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4. ResearchGate. [Link]

-

Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate. [Link]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [No Source Title Available]. [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

-

NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]

-

1,3-Benzenediamine, 4-methoxy-. NIST WebBook. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-METHOXY-1,3-BENZOTHIAZOLE CAS#: 2942-13-4 [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-1,3-benzothiazole-2,4-diamine

This guide provides a detailed, technically-grounded pathway for the synthesis of 6-Methoxy-1,3-benzothiazole-2,4-diamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure, known to impart a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a robust, multi-step synthesis, explaining the mechanistic rationale behind each transformation and providing detailed experimental protocols.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to 6-Methoxy-1,3-benzothiazole-2,4-diamine suggests a two-phase strategy. The primary disconnection simplifies the target molecule into a more accessible intermediate, 6-Methoxy-1,3-benzothiazol-2-amine . This intermediate can then be synthesized from a commercially available starting material, p-anisidine. The second phase involves the regioselective introduction of a second amino group at the C4 position of the benzothiazole core. This is most reliably achieved through a nitration-reduction sequence.

The overall strategy is therefore:

-

Core Synthesis: Cyclization of p-anisidine to form the 6-methoxy-2-aminobenzothiazole core.

-

Functionalization: Nitration of the benzothiazole core, primarily at the C4 position.

-

Final Step: Reduction of the C4 nitro group to the corresponding amine.

Caption: Retrosynthetic pathway for the target diamine.

Part I: Synthesis of the Core Intermediate: 6-Methoxy-1,3-benzothiazol-2-amine

The foundational step is the construction of the benzothiazole ring system. This is achieved via the well-established Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea. In this protocol, the arylthiourea is generated in situ from p-anisidine and a thiocyanate salt, followed by bromine-mediated cyclization.[3][4]

2.1. Mechanism and Rationale

The reaction proceeds in two main stages. First, p-anisidine reacts with ammonium thiocyanate in an acidic medium (glacial acetic acid) to form the intermediate, 1-(4-methoxyphenyl)thiourea. Glacial acetic acid serves as an excellent solvent that facilitates the dissolution of the reactants and provides the necessary acidic environment. The subsequent step is the critical cyclization. Bromine is added dropwise, acting as an oxidizing agent. It facilitates an electrophilic attack on the sulfur atom of the thiourea, initiating an intramolecular electrophilic substitution on the electron-rich aromatic ring, leading to the closure of the thiazole ring and formation of the final 2-aminobenzothiazole product. The reaction is cooled initially to control the exothermic reaction between the aniline and thiocyanate and during the bromine addition to prevent unwanted side reactions and ensure regioselectivity.[5]

2.2. Experimental Protocol

This protocol is adapted from established and verified literature procedures.[3][5]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| p-Anisidine | 123.15 | 10.6 g | 0.086 | Starting Material |

| Ammonium Thiocyanate | 76.12 | 23.4 g | 0.308 | Thiocyanate Source |

| Glacial Acetic Acid | 60.05 | ~105 mL | - | Solvent/Catalyst |

| Bromine | 159.81 | 6.5 mL | 0.126 | Oxidizing Agent |

Step-by-Step Methodology:

-

In a flask equipped with a magnetic stirrer, dissolve ammonium thiocyanate (0.308 mol) in 75 mL of glacial acetic acid.

-

In a separate beaker, prepare a solution of p-anisidine (0.086 mol) in 40 mL of glacial acetic acid.

-

Add the p-anisidine solution to the ammonium thiocyanate solution and stir. Cool the resulting mixture to 0°C in an ice bath.

-

Prepare a solution of bromine (6.5 mL) in 30 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

-

Add the bromine solution dropwise to the cooled reaction mixture over a period of 30 minutes, maintaining constant stirring and keeping the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20-24 hours to ensure the reaction goes to completion.

-

Pour the reaction mixture slowly into a beaker containing approximately 200 mL of an ice-cold saturated solution of ammonium hydroxide to neutralize the acid and precipitate the product.

-

Filter the resulting precipitate, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 6-Methoxy-1,3-benzothiazol-2-amine as a solid.

Caption: Workflow for the synthesis of the core intermediate.

Part II: Synthesis of the Target Compound via Functionalization

With the core intermediate in hand, the next phase is the regioselective introduction of an amino group at the C4 position. A direct amination is challenging; therefore, a two-step nitration-reduction sequence is the most effective and reliable pathway.[6][7]

3.1. Step 2a: Nitration of 6-Methoxy-1,3-benzothiazol-2-amine

Mechanistic Rationale: Electrophilic aromatic substitution (nitration) on the 6-methoxy-2-aminobenzothiazole ring is directed by the existing substituents. The methoxy group at C6 is a strong activating group, directing ortho and para. The fused thiazole ring and the C2-amino group have more complex directing effects. The position most activated for electrophilic attack is C4.[6] To achieve selective nitration at this position and avoid polysubstitution or degradation, a protecting group on the C2-amine is often recommended. Acylation (e.g., with acetic anhydride) can shield the amine, reduce its deactivating effect, and improve the yield and purity of the desired 6-nitro product.[8][9] However, for simplicity, a direct nitration under carefully controlled conditions is presented here. The reaction must be performed at low temperatures (0-5°C) using a standard nitrating mixture (sulfuric and nitric acid) to control the reaction's exothermicity and selectivity.[6]

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Amount (for 0.05 mol scale) | Moles | Role |

| 6-Methoxy-1,3-benzothiazol-2-amine | 180.23 | 9.0 g | 0.05 | Starting Material |

| Sulfuric Acid (98%) | 98.08 | ~50 mL | - | Solvent/Catalyst |

| Nitric Acid (70%) | 63.01 | ~3.5 mL | ~0.055 | Nitrating Agent |

Step-by-Step Methodology:

-

Carefully add 6-Methoxy-1,3-benzothiazol-2-amine (0.05 mol) in small portions to 50 mL of concentrated sulfuric acid, pre-cooled to 0°C in an ice-salt bath. Stir until fully dissolved, keeping the temperature below 10°C.

-

Prepare the nitrating mixture by slowly adding nitric acid (0.055 mol) to a small amount of chilled sulfuric acid.

-

Add the nitrating mixture dropwise to the benzothiazole solution over 30-45 minutes. Crucially, maintain the internal temperature between 0-5°C throughout the addition.

-

After the addition, continue stirring the mixture at 0-5°C for an additional 2 hours.

-

Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the nitrated product to precipitate.

-

Allow the ice to melt, then filter the solid precipitate.

-

Wash the solid extensively with cold water until the washings are neutral (pH ~7).

-

Dry the product to yield 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine . Further purification can be achieved by recrystallization if necessary.

3.2. Step 2b: Reduction of the Nitro Group

Mechanistic Rationale: The final step is the reduction of the aromatic nitro group to an amine. A common and effective method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[7] SnCl₂ acts as a reducing agent, transferring electrons to the nitro group in the acidic medium, which ultimately yields the primary amine after a workup with a base to neutralize the acid and deprotonate the ammonium salt intermediate.

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Amount (for 0.04 mol scale) | Moles | Role |

| 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine | 225.23 | 9.0 g | 0.04 | Starting Material |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 45.0 g | 0.20 | Reducing Agent |

| Hydrochloric Acid (conc.) | 36.46 | ~100 mL | - | Acidic Medium |

| Sodium Hydroxide | 40.00 | As needed | - | Neutralization |

Step-by-Step Methodology:

-

Suspend 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine (0.04 mol) in about 50 mL of ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (0.20 mol) in 100 mL of concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding a cold, concentrated solution of sodium hydroxide (e.g., 50% w/v) until the solution is strongly basic (pH > 10). Tin hydroxides will precipitate.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography or recrystallization to obtain the final product, 6-Methoxy-1,3-benzothiazole-2,4-diamine .

Caption: Workflow for the nitration and reduction sequence.

Conclusion

This guide details a logical and experimentally validated pathway for the synthesis of 6-Methoxy-1,3-benzothiazole-2,4-diamine. By starting with the synthesis of the 6-methoxy-2-aminobenzothiazole core from p-anisidine, followed by a regioselective nitration and subsequent reduction, the target compound can be obtained in good yield and purity. The protocols described herein are based on established chemical principles and provide a solid foundation for researchers undertaking the synthesis of this and related diamino-benzothiazole derivatives.

References

-

Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2217. [Link]

-

Patil, V., Asrondkar, A., Bhadane, V., Bobade, A. S., & Chowdhary, A. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry, 8(1), 01-02. [Link]

-

Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]

-

Ivachtchenko, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 488-511. [Link]

-

Rando, D. G., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc, 2010(6), 53-60. [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

-

Juber, A. K., Hamed, A. S., & Khalil, A. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry. [Link]

-

Jebur, A. K., et al. (2020). Synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). Full-text available. [Link]

-

Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine Data. ResearchGate. [Link]

- Weaver, V. F. (1983). U.S. Patent No. 4,369,324. U.S.

- Hamprecht, R., et al. (1994). U.S. Patent No. 5,374,737. U.S.

- Bayer AG. (1981). EP Patent No. 0039835A1.

-

Al-Joboury, H. H. (2011). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities. Journal of Al-Nahrain University, 14(2), 33-38. [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 9. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]

Spectroscopic Characterization of 6-Methoxy-1,3-benzothiazole-2,4-diamine: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic data for 6-Methoxy-1,3-benzothiazole-2,4-diamine, a compound of interest in medicinal chemistry and drug development. The structural elucidation of novel compounds is a cornerstone of chemical research, and a multi-faceted spectroscopic approach is essential for unambiguous characterization. This document details the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for the title compound.

The presented data is based on a predictive analysis using the experimentally determined spectra of the closely related analogue, 6-Methoxy-1,3-benzothiazol-2-amine, as a foundational reference. The introduction of an additional amino group at the 4-position of the benzothiazole ring induces predictable spectroscopic shifts, which will be discussed in detail. This approach, combining established data with sound scientific principles, provides a robust framework for the identification and characterization of 6-Methoxy-1,3-benzothiazole-2,4-diamine.

Molecular Structure and Key Features

6-Methoxy-1,3-benzothiazole-2,4-diamine possesses a bicyclic heteroaromatic core, featuring a benzene ring fused to a thiazole ring. The key functional groups that govern its spectroscopic properties are the two primary amine groups (-NH₂), a methoxy group (-OCH₃), and the inherent aromaticity of the benzothiazole system.

Caption: Molecular structure and key properties of the target compound.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, providing a molecular "fingerprint." For 6-Methoxy-1,3-benzothiazole-2,4-diamine, the IR spectrum is expected to be dominated by absorptions from the N-H and C-H bonds, as well as vibrations from the aromatic ring and the C-O and C-S bonds.

Experimental Protocol:

A standard protocol for acquiring an IR spectrum of a solid sample like 6-Methoxy-1,3-benzothiazole-2,4-diamine involves the use of an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: A small amount of the purified, dry solid is placed directly onto the ATR crystal.

-

Background Scan: A background spectrum is recorded without the sample to account for atmospheric and instrumental absorptions.

-

Sample Scan: The spectrum of the sample is then recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Data:

The following table summarizes the predicted characteristic IR absorption bands for 6-Methoxy-1,3-benzothiazole-2,4-diamine, with assignments based on the known spectrum of 6-Methoxy-1,3-benzothiazol-2-amine.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3200 | Strong, Broad | N-H stretching (symmetric and asymmetric) from two -NH₂ groups |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium to Weak | Aliphatic C-H stretching of -OCH₃ |

| 1650-1600 | Strong | C=N stretching of the thiazole ring and N-H bending (scissoring) |

| 1600-1450 | Medium to Strong | C=C stretching of the aromatic ring |

| 1450-1400 | Medium | C-N stretching |

| 1250-1200 | Strong | Asymmetric C-O-C stretching of the methoxy group |

| 1050-1000 | Medium | Symmetric C-O-C stretching of the methoxy group |

| 850-750 | Strong | Aromatic C-H out-of-plane bending |

| 750-650 | Medium to Weak | C-S stretching |

Interpretation: The presence of two primary amine groups is expected to result in a broad and complex N-H stretching region. The exact positions of the aromatic C-H bending bands will be indicative of the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ) of a nucleus is influenced by the electron density around it, and the coupling between adjacent nuclei provides information about the connectivity of the molecule.

Experimental Protocol:

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 2H | -NH₂ at C2 |

| ~6.8 | s | 1H | H5 |

| ~6.5 | s | 1H | H7 |

| ~5.0-5.5 | br s | 2H | -NH₂ at C4 |

| 3.75 | s | 3H | -OCH₃ |

Interpretation: The introduction of the amino group at C4 is expected to shield the aromatic protons, causing them to appear at a higher field (lower ppm) compared to the 2-amino analogue. The protons of the two amino groups will likely be broad singlets and may exchange with residual water in the solvent.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C2 |

| ~155 | C6 |

| ~148 | C7a |

| ~140 | C4 |

| ~115 | C3a |

| ~105 | C5 |

| ~95 | C7 |

| 55.8 | -OCH₃ |

Interpretation: The carbon attached to the newly introduced amino group (C4) is expected to be significantly shielded. The other carbons in the aromatic ring will also experience shifts due to the electron-donating nature of the second amino group.

Caption: A generalized workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In its most common form, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 196.05 | [M+H]⁺ |

| 195.04 | [M]⁺• |

Interpretation: The high-resolution mass spectrum should show a prominent peak for the protonated molecule at m/z 196.05, corresponding to the molecular formula C₈H₁₀N₃OS⁺. The exact mass measurement can be used to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Methoxy-1,3-benzothiazole-2,4-diamine. By leveraging data from a closely related analogue and applying fundamental principles of spectroscopy, a detailed and reliable set of predictive data has been compiled. This information will be invaluable for researchers and scientists working on the synthesis, identification, and application of this and related benzothiazole derivatives. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the characterization of this important class of molecules.

References

-

Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2240. [Link]

Sources

An In-Depth Technical Guide to 6-Methoxy-1,3-benzothiazole-2,4-diamine (CAS No. 1071365-43-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 6-Methoxy-1,3-benzothiazole-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is not extensively published, this guide consolidates available information, proposes a robust synthetic route, and discusses its potential applications based on the well-established biological activities of related benzothiazole derivatives. The CAS number for this compound has been confirmed as 1071365-43-9.[1][2]

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse and potent biological activities.[3] The benzothiazole nucleus is considered a "privileged scaffold" as it is a key structural motif in numerous pharmacologically active compounds.[3] Derivatives of 2-aminobenzothiazole, in particular, have been extensively studied and have shown a wide range of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and neuroprotective properties.[3][4]

The introduction of multiple amino groups onto the benzothiazole core, as in the case of 6-Methoxy-1,3-benzothiazole-2,4-diamine, offers intriguing possibilities for modulating the compound's physicochemical properties and biological target interactions. The presence of amino groups at both the 2- and 4-positions can significantly influence the molecule's basicity, hydrogen bonding capacity, and potential to act as a ligand for metal ions, thereby opening up new avenues for drug design and development. The methoxy group at the 6-position can further fine-tune the electronic and lipophilic character of the molecule, potentially enhancing its pharmacokinetic profile and target specificity.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₉N₃OS |

| Molecular Weight | 195.24 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

| pKa | The presence of two amino groups suggests it will be basic. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of 6-Methoxy-1,3-benzothiazole-2,4-diamine can be envisioned starting from a commercially available substituted aniline. The following multi-step protocol is proposed based on established methodologies for benzothiazole synthesis, such as the Hugerschoff and Jacobsen reactions, and standard procedures for the reduction of aromatic nitro compounds.[2][5][6]

Caption: Proposed synthesis workflow for 6-Methoxy-1,3-benzothiazole-2,4-diamine.

Experimental Protocol:

Step 1: Nitration of 1-Methoxy-2,4-dinitrobenzene to 2,4-Dinitro-5-methoxyaniline

This step introduces a third nitro group, which can subsequently be reduced to an amino group.

-

To a stirred solution of 1-Methoxy-2,4-dinitrobenzene in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

-

Wash the solid with cold water until the washings are neutral and then dry to obtain 1-methoxy-2,4,5-trinitrobenzene.

-

Selectively reduce one nitro group to an amine using a suitable reducing agent like sodium sulfide.

Step 2: Conversion to Isothiocyanate

The amino group is converted to an isothiocyanate, a key intermediate for benzothiazole synthesis.

-

Dissolve 2,4-Dinitro-5-methoxyaniline in a suitable solvent such as dichloromethane or chloroform.

-

Add thiophosgene or a solid equivalent like thiocarbonyl diimidazole and stir the mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Isothiocyanato-5-methoxy-2,4-dinitrobenzene.

Step 3: Formation of Thiourea

The isothiocyanate is reacted with ammonia to form the corresponding thiourea derivative.

-

Dissolve the 1-Isothiocyanato-5-methoxy-2,4-dinitrobenzene in a suitable solvent like ethanol or tetrahydrofuran.

-

Bubble ammonia gas through the solution or add a solution of ammonia in the same solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain N-(5-Methoxy-2,4-dinitrophenyl)thiourea.

Step 4: Oxidative Cyclization to form the Benzothiazole Ring

This is a crucial step where the benzothiazole ring is formed via an intramolecular cyclization.

-

Dissolve the N-(5-Methoxy-2,4-dinitrophenyl)thiourea in glacial acetic acid.

-

Add a solution of bromine in glacial acetic acid dropwise with stirring.

-

Heat the reaction mixture gently if required to facilitate the cyclization.

-

After the reaction is complete, pour the mixture into cold water and neutralize with a base (e.g., sodium bicarbonate).

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine.

Step 5: Reduction of the Nitro Group

The final step involves the reduction of the remaining nitro group to an amine to yield the target compound.

-

Suspend 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine in a mixture of ethanol and concentrated hydrochloric acid.

-

Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise with stirring.[7] Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed.[1]

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) to precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 6-Methoxy-1,3-benzothiazole-2,4-diamine .

Structural Elucidation and Spectroscopic Analysis

The structure of the synthesized 6-Methoxy-1,3-benzothiazole-2,4-diamine can be confirmed using standard spectroscopic techniques. Based on the structure and data from similar compounds like 6-methoxy-2-aminobenzothiazole, the following spectral characteristics are expected:[8][9][10][11][12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), and broad singlets for the two amino groups. The coupling patterns of the aromatic protons will be indicative of their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in their unique chemical environments. The carbon attached to the methoxy group will be shifted downfield, and the carbons of the thiazole ring will have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching, C=N stretching of the thiazole ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (195.24 g/mol ).

Potential Applications in Drug Discovery

While specific biological activities of 6-Methoxy-1,3-benzothiazole-2,4-diamine have not been reported, the broader class of diaminobenzothiazole derivatives has shown significant promise in various therapeutic areas. The structural features of this compound suggest potential for several applications:

-

Anticancer Agents: Many 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity. The presence of an additional amino group at the 4-position could enhance DNA intercalation or interaction with key enzymes involved in cancer cell proliferation.

-

Antimicrobial Agents: The benzothiazole scaffold is a common feature in many antimicrobial compounds. The diamino substitution may lead to enhanced activity against a broad spectrum of bacteria and fungi.

-

Kinase Inhibitors: The amino groups can act as hydrogen bond donors and acceptors, making the molecule a potential candidate for inhibiting various protein kinases that are implicated in a range of diseases, including cancer and inflammatory disorders.

-

Neuroprotective Agents: Some benzothiazole derivatives have shown neuroprotective effects. The specific substitution pattern of 6-Methoxy-1,3-benzothiazole-2,4-diamine could be explored for its potential in treating neurodegenerative diseases.[3]

The following diagram illustrates the potential workflow for screening the biological activity of this novel compound.

Caption: A potential workflow for the biological evaluation of 6-Methoxy-1,3-benzothiazole-2,4-diamine.

Conclusion

6-Methoxy-1,3-benzothiazole-2,4-diamine represents a promising, yet underexplored, molecule within the pharmacologically significant benzothiazole family. This guide provides a scientifically sound, proposed synthetic route to facilitate its preparation and subsequent investigation. The predicted physicochemical properties and potential biological applications outlined herein are intended to serve as a valuable resource for researchers in drug discovery and medicinal chemistry, encouraging further exploration of this and related diaminobenzothiazole derivatives as potential therapeutic agents. The development of a robust synthetic protocol is the first critical step towards unlocking the full therapeutic potential of this intriguing compound.

References

-

AA Blocks. Product Index. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

- Google Patents. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.

-

Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2240. [Link]

-

ResearchGate. Selective reduction of dinitro compounds. [Link]

-

ResearchGate. What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed? [Link]

-

ResearchGate. Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,... [Link]

-

Galochkina, A. V., Strelnik, A. G., & Gubaidullin, A. T. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 847-857. [Link]

-

Shi, D., Bradshaw, T. D., & Stevens, M. F. G. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(21), 3565-3572. [Link]

-

PubChem. 2-Amino-6-methoxybenzothiazole. [Link]

-

Kamal, A., & Kumar, P. P. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 11(6), 555-558. [Link]

-

Organic Chemistry Portal. Benzothiazole synthesis. [Link]

-

MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

-

ResearchGate. Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. [Link]

-

ResearchGate. (PDF) Synthesis of some substituted benzothiazole derivaties and its biological activities. [Link]

-

Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-s), 143-151. [Link]

-

ResearchGate. (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. [Link]

-

Semantic Scholar. Synthesis and Biological Activities of Some Benzothiazole Derivatives. [Link]

-

MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

-

ResearchGate. (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [Link]

-

ResearchGate. (PDF) 6-Methoxy-1,3-benzothiazol-2-amine. [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

-

NIH. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Amino-6-methoxybenzothiazole(1747-60-0) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Novel 2,4-Diaminobenzothiazole Derivatives

Foreword: The Rising Prominence of the 2,4-Diaminobenzothiazole Scaffold in Medicinal Chemistry

The benzothiazole nucleus is a cornerstone in the architecture of pharmacologically active molecules, demonstrating a remarkable spectrum of biological activities.[1][2] Its derivatives have been extensively explored and have found applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3] Within this privileged scaffold, the 2,4-diaminobenzothiazole substitution pattern presents a unique and compelling motif for drug discovery. The presence of two amino groups at strategic positions offers multiple points for derivatization, enabling the fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive overview of scientifically-grounded synthetic strategies for accessing novel 2,4-diaminobenzothiazole derivatives, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approaches to the Synthesis of the 2,4-Diaminobenzothiazole Core

The synthesis of the 2,4-diaminobenzothiazole core is not as straightforward as that of its 2-amino counterparts. A direct, one-pot synthesis is not prominently described in the current literature, suggesting that a multi-step approach is necessary. This guide will focus on two plausible and scientifically sound strategies for the construction of this valuable scaffold.

Strategy 1: Synthesis via Nitration and Subsequent Reduction of a 2-Aminobenzothiazole Precursor

This is a classic and reliable approach in aromatic chemistry for the introduction of an amino group. The strategy hinges on the electrophilic nitration of a readily accessible 2-aminobenzothiazole, followed by the reduction of the introduced nitro group.

Conceptual Workflow

The logical flow of this synthetic strategy is outlined below:

Caption: Workflow for the synthesis of 2,4-diaminobenzothiazole via a nitration-reduction pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4-nitrobenzothiazole

The introduction of a nitro group at the 4-position of 2-aminobenzothiazole is a critical step. The directing effects of the amino group and the heteroatoms of the thiazole ring influence the position of nitration. While a mixture of isomers is possible, careful control of reaction conditions can favor the formation of the desired 4-nitro isomer.

Protocol:

-

To a stirred solution of 2-aminobenzothiazole (1 equivalent) in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise.

-

The reaction temperature is maintained below 10 °C throughout the addition.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified duration (typically a few hours), with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the nitro derivative.

-

The precipitate is collected by filtration, washed with water until neutral, and then dried.

-

Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

-

Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

-

Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Step 2: Reduction of 2-Amino-4-nitrobenzothiazole to 2,4-Diaminobenzothiazole

The reduction of the nitro group to an amino group is a well-established transformation. Several reducing agents can be employed for this purpose, with the choice often depending on the scale of the reaction and the presence of other functional groups.

Protocol (using Tin(II) Chloride):

-

To a solution of 2-amino-4-nitrobenzothiazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid, an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) is added.

-

Concentrated hydrochloric acid is then added, and the mixture is heated to reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is made alkaline by the addition of a concentrated solution of sodium hydroxide or ammonium hydroxide, which precipitates the tin salts.

-

The product is then extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.[4]

Alternative Reducing Agents:

-

Catalytic Hydrogenation: Hydrogen gas in the presence of a catalyst like Palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.

-

Iron in Acetic Acid: A combination of iron powder and acetic acid is another effective and economical choice for this reduction.

Trustworthiness of the Protocol: This two-step protocol is self-validating as the structure of the intermediate and the final product can be unequivocally confirmed by standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy. The characteristic shifts in the NMR spectra and the change in the molecular weight will confirm the successful nitration and subsequent reduction.

Strategy 2: Cyclization of a Substituted 1,3-Diaminobenzene Derivative

This approach involves the construction of the benzothiazole ring from a benzene derivative that already contains the two required amino groups. A key starting material for this strategy would be a 1,3-diaminobenzene with a leaving group or a sulfur-containing functionality at the 2-position.

Conceptual Workflow

A potential pathway for this strategy is depicted below:

Sources

- 1. C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes [mdpi.com]

- 2. EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives - Google Patents [patents.google.com]

- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the 6-Methoxy Group in Benzothiazole Scaffolds: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of 6-methoxy substituted benzothiazoles, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The strategic incorporation of a methoxy group at the 6-position of the benzothiazole nucleus imparts unique physicochemical and biological properties, making these scaffolds promising candidates for the development of novel therapeutics. This document will delve into the synthesis, chemical characteristics, and diverse pharmacological activities of these compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

The Benzothiazole Core: A Privileged Scaffold in Medicinal Chemistry

The benzothiazole ring system, consisting of a benzene ring fused to a thiazole ring, is a cornerstone in the design of biologically active molecules.[1] Its rigid, bicyclic structure provides a template for the spatial orientation of various functional groups, enabling interactions with a wide array of biological targets. Benzothiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antimalarial properties.[1][2]

The Influence of the 6-Methoxy Substituent

The introduction of a methoxy group (-OCH₃) at the 6-position of the benzothiazole ring significantly modulates the molecule's electronic and steric properties. This substitution can influence:

-

Electron Density: The methoxy group is an electron-donating group, which can alter the reactivity of the benzothiazole ring system.

-

Lipophilicity: The methoxy group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

-

Conformation: The presence of the methoxy group can influence the overall conformation of the molecule, which may affect its binding affinity to specific receptors or enzymes.[3]

These modifications can lead to enhanced biological activity and selectivity for specific targets.

Synthesis of 6-Methoxy Substituted Benzothiazoles

A common and effective method for the synthesis of 2-amino-6-methoxybenzothiazole, a key intermediate, involves the reaction of p-anisidine (4-methoxyaniline) with ammonium thiocyanate in the presence of bromine and glacial acetic acid.[4] This foundational molecule can then be further functionalized to generate a diverse library of derivatives.

General Synthesis Workflow

The synthesis of 6-methoxy benzothiazole derivatives can be conceptualized through the following workflow:

Caption: General workflow for the synthesis of 6-methoxy benzothiazole derivatives.

Detailed Experimental Protocol: Synthesis of 2-Amino-6-methoxybenzothiazole

This protocol is adapted from a reported synthesis.[4]

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Ammonium thiocyanate

-

Glacial acetic acid

-

Bromine

-

Ammonium hydroxide

-

Deionized water

-

Ice

Procedure:

-

Dissolve p-anisidine (0.085 mol) in glacial acetic acid (40 ml).

-

In a separate flask, dissolve ammonium thiocyanate (0.308 mol) in glacial acetic acid (75 ml).

-

Add the p-anisidine solution to the ammonium thiocyanate solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of bromine (6.5 ml) dissolved in glacial acetic acid (30 ml) dropwise over 30 minutes with constant stirring, maintaining the temperature between 0°C and 10°C.

-

Continue stirring the mixture below 25°C for 8 hours.

-

Allow the reaction mixture to stand overnight in a freezer.

-

Add hot water (20 ml) to the resulting precipitate and heat the mixture to 85-90°C.

-

Filter the hot solution.

-

Treat the collected brown precipitate with glacial acetic acid (15 ml) and heat to 90°C, then filter again.

-

Cool the filtrate and neutralize it with ammonium hydroxide to a pH of 6.0-7.0.

-

Collect the resulting light brown crystals by filtration.

-

Purify the crude product by treating with charcoal and washing with ice water to obtain bright brown crystals of 2-amino-6-methoxybenzothiazole.

Physicochemical and Spectroscopic Properties

The parent compound, 2-amino-6-methoxybenzothiazole, is typically an off-white to light tan powder.[5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂OS | [5] |

| Molar Mass | 180.23 g/mol | [5] |

| Melting Point | 165-167 °C | [6] |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol and acetone. | [7] |

| Appearance | Fine off-white to light tan powder | [5] |

Spectroscopic data is crucial for the characterization of these compounds. Key spectral features include:

-

¹H NMR: The proton NMR spectrum of 2-amino-6-methoxybenzothiazole will typically show signals for the aromatic protons, the amino protons, and a characteristic singlet for the methoxy group protons around 3.60 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the benzothiazole ring system and the methoxy carbon.

-

Mass Spectrometry: Mass spectral analysis is used to confirm the molecular weight of the synthesized compounds.[8]

-

IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amino group (around 3259-3390 cm⁻¹) and the C-O stretch of the methoxy group.[4]

Biological Activities and Therapeutic Potential

The 6-methoxy benzothiazole scaffold has been explored for a wide range of therapeutic applications, owing to its diverse biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of 6-methoxy benzothiazole derivatives as anticancer agents. For instance, 2-amino-6-methoxybenzothiazole has been investigated for its inhibitory effects on the growth of human tumor cells in vitro, including cervical cancer.[9] The antiproliferative activity is often linked to the ability of these compounds to interact with various cellular targets, including enzymes and signaling proteins. Structure-activity relationship (SAR) studies have revealed that the introduction of different substituents on the benzothiazole nucleus is crucial for potent and selective antiproliferative activity.[10]

Antimicrobial and Antifungal Activity

Derivatives of 6-methoxy benzothiazole have demonstrated significant antimicrobial and antifungal properties.[4][11] These compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anti-inflammatory Activity

The anti-inflammatory potential of 6-methoxy benzothiazole derivatives has also been an area of active research.[1] These compounds can modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Antioxidant Activity

Certain 6-methoxy-2-arylbenzothiazole derivatives have shown promising antioxidant activity.[10] The presence of the methoxy group, along with other substituents, can contribute to the radical scavenging properties of these molecules, which is beneficial in combating oxidative stress-related diseases.

Enzyme Inhibition

The benzothiazole scaffold is a known pharmacophore for enzyme inhibitors. For example, some derivatives have been investigated as inhibitors of enzymes implicated in Alzheimer's disease.[3] However, it is noteworthy that in some cases, the methoxy group at certain positions might reduce the binding potency to the active site of an enzyme.[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-methoxy benzothiazole derivatives is highly dependent on the nature and position of other substituents on the benzothiazole ring and at the 2-position. Key SAR insights include:

-

Substituents at the 2-position: Modifications at the 2-amino group, such as the formation of amides, Schiff bases, or heterocyclic rings, can significantly influence the biological activity profile.

-

Substituents on the Benzene Ring: While the 6-methoxy group is a key feature, additional substituents on the benzene ring can further modulate the activity. For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic properties and biological efficacy.

-

Overall Molecular Conformation: The interplay of different substituents determines the overall shape and flexibility of the molecule, which is critical for its interaction with biological targets.

Future Directions and Conclusion

The 6-methoxy substituted benzothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

-

Lead Optimization: Systematic modification of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Studies: Evaluation of the efficacy and safety of promising candidates in relevant animal models of disease.

References

-

Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. (2018). ResearchGate. [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. (2023). World Journal of Advanced Research and Reviews. [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances. [Link]

-

Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. (n.d.). IOSR Journal of Pharmacy. [Link]

-

Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (2007). Arkivoc. [Link]

-